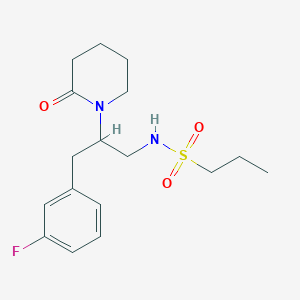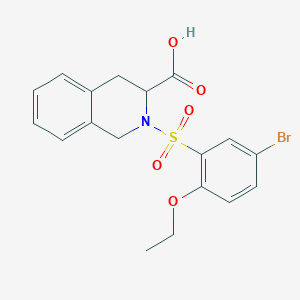
2-(5-溴-2-乙氧基-苯磺酰基)-1,2,3,4-四氢-异喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" is a chemically synthesized molecule that appears to be related to the tetrahydroisoquinoline class of compounds. These compounds are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules. The tetrahydroisoquinoline scaffold is a common feature in molecules with potential therapeutic applications, including cancer and enzyme inhibition .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. The use of different solvents and temperatures can lead to a mixture of trans- and cis-isomers, with the choice of pyridine as a solvent resulting in a diastereoselective reaction yielding only the trans isomer . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles involves a rhodium-catalyzed reaction that is proposed to proceed through a bromonium ylide intermediate . These methods highlight the intricate nature of synthesizing such compounds and the importance of reaction conditions in determining the outcome.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, which is a key feature for their biological activity. Crystal structure studies of related compounds, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, have revealed how these molecules interact with target enzymes. For example, the carboxylate group can occupy the oxyanion hole in the enzyme, while the sulfonamide group provides a twist that allows the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This detailed understanding of molecular interactions is crucial for the design of potent and selective inhibitors.
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence is one such example, where N-aryl-1,2,3,4-tetrahydroisoquinolines are synthesized from N-(2-bromobenzyl)anilines. This sequence involves the formation of N-aryl 2-bromobenzylamines, followed by the introduction of the C-3/C-4-unit of the tetrahydroisoquinoline using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, and finally cyclization via intramolecular reductive amination . These reactions demonstrate the versatility of tetrahydroisoquinoline derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" are not detailed in the provided papers, tetrahydroisoquinoline derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form salts for improved bioavailability. The presence of functional groups such as carboxylic acids and sulfonamides can also influence the acidity, basicity, and overall reactivity of these compounds .
科学研究应用
异喹啉衍生物的药理学意义
包括与2-(5-溴-2-乙氧基-苯磺酰基)-1,2,3,4-四氢-异喹啉-3-羧酸结构相关的化合物在内的异喹啉衍生物已证明具有广泛的生物学潜力。由于其多样的生物活性,这些化合物对于开发针对各种疾病的药物治疗至关重要。Danao 等人(2021 年)的研究提供了对异喹啉衍生物药理学重要性的全面见解。该研究重点介绍了它们在治疗抗真菌、抗帕金森氏症、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗细菌、抗糖尿病、抗疟疾等疾病中的应用 (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021)。
神经系统疾病中的治疗应用
异喹啉衍生物的治疗应用延伸至神经系统疾病。Basu 和 Kumar(2018 年)回顾了治疗上重要的异喹啉和苯并菲啶生物碱与核酸的相互作用。该研究表明,了解这些相互作用对于设计针对各种疾病(包括影响中枢神经系统 (CNS) 的疾病)的更好的治疗方法至关重要。这些发现表明,2-(5-溴-2-乙氧基-苯磺酰基)-1,2,3,4-四氢-异喹啉-3-羧酸等化合物在开发新的 CNS 药物方面具有潜力 (Basu, G. Kumar, 2018)。
在抗癌研究中的作用
异喹啉衍生物的抗癌特性非常重要。对这些化合物分子机制的研究可能导致新的抗癌疗法。例如,Singh 和 Shah(2017 年)涵盖了 THIQ 衍生物各种治疗活性的专利,包括癌症,突出了对其药物发现潜力的持续探索。这强调了异喹啉衍生物(如 2-(5-溴-2-乙氧基-苯磺酰基)-1,2,3,4-四氢-异喹啉-3-羧酸)在抗击癌症中的相关性 (Singh, P. Shah, 2017)。
安全和危害
属性
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S/c1-2-25-16-8-7-14(19)10-17(16)26(23,24)20-11-13-6-4-3-5-12(13)9-15(20)18(21)22/h3-8,10,15H,2,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVECLUBBOMGDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

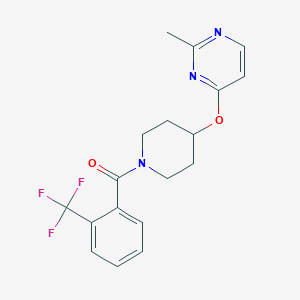


![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)
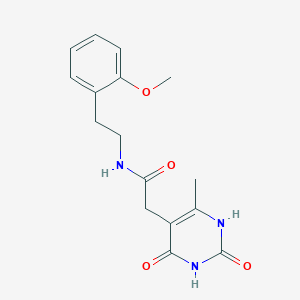

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)
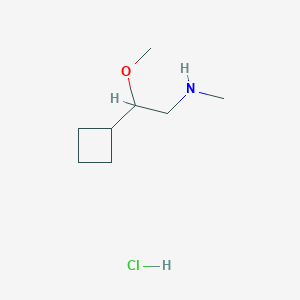
![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)
